molecular formula C14H10ClN3OS B2986313 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine CAS No. 307325-12-8

4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine

Cat. No.: B2986313
CAS No.: 307325-12-8
M. Wt: 303.76
InChI Key: OZQYFCHZZLZBKG-LZYBPNLTSA-N
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Description

4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine is an organic compound that features a thiazole ring, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl group.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl methyl sulfone
  • 4-chlorophenyl phenyl ether
  • 4-chlorophenyl 2-phenylethenesulfonate

Uniqueness

4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring, a furan ring, and a chlorophenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-11-5-3-10(4-6-11)13-9-20-14(17-13)18-16-8-12-2-1-7-19-12/h1-9H,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQYFCHZZLZBKG-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324073
Record name 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307325-12-8
Record name 4-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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